molecular formula C7H12N4O B11916003 5,6-Diamino-3-propylpyrimidin-4(3H)-one

5,6-Diamino-3-propylpyrimidin-4(3H)-one

Cat. No.: B11916003
M. Wt: 168.20 g/mol
InChI Key: FWOADZHFEHHNEL-UHFFFAOYSA-N
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Description

5,6-Diamino-3-propylpyrimidin-4(3H)-one is a heterocyclic organic compound that belongs to the pyrimidine family. Pyrimidines are aromatic compounds that play a crucial role in various biological processes, including the formation of nucleotides, which are the building blocks of DNA and RNA.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Diamino-3-propylpyrimidin-4(3H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with readily available starting materials such as 3-propylpyrimidine and appropriate amine sources.

    Reaction Conditions: The reaction conditions may include the use of solvents like ethanol or methanol, and catalysts such as acids or bases to facilitate the reaction.

    Purification: The final product is purified using techniques like recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and quality control measures is essential to maintain consistency.

Chemical Reactions Analysis

Types of Reactions

5,6-Diamino-3-propylpyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The amino groups can participate in substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine oxides, while substitution reactions can produce various substituted pyrimidines.

Scientific Research Applications

5,6-Diamino-3-propylpyrimidin-4(3H)-one has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in biological processes and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, such as antiviral or anticancer activities.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5,6-Diamino-3-propylpyrimidin-4(3H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate biological pathways by binding to these targets and altering their activity.

Comparison with Similar Compounds

Similar Compounds

    5,6-Diaminopyrimidine: Lacks the propyl group but shares the core pyrimidine structure.

    3-Propylpyrimidine: Contains the propyl group but lacks the amino groups.

Uniqueness

5,6-Diamino-3-propylpyrimidin-4(3H)-one is unique due to the presence of both amino groups and the propyl group, which can influence its chemical reactivity and biological activity. This combination of functional groups may provide distinct properties compared to other pyrimidine derivatives.

Biological Activity

5,6-Diamino-3-propylpyrimidin-4(3H)-one is a pyrimidine derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which includes two amino groups and a propyl side chain at specific positions on the pyrimidine ring. Understanding its biological activity is crucial for exploring its therapeutic applications.

PropertyValue
CAS Number 80351-05-9
Molecular Formula C7H10N4O
Molecular Weight 170.18 g/mol
IUPAC Name This compound
Canonical SMILES CC(C)N1C(=O)C(=N)N=C(N)N1

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve the inhibition of bacterial DNA synthesis, which is critical for bacterial growth and replication.

Anticancer Activity

In addition to its antimicrobial effects, this compound has shown promising results in anticancer research. Studies have reported that this compound can induce apoptosis in various cancer cell lines. The compound's ability to interfere with cell cycle progression and promote programmed cell death positions it as a potential candidate for further development as an anticancer agent.

The biological activity of this compound is believed to be mediated through multiple pathways:

  • DNA Intercalation : The compound may intercalate into DNA, disrupting replication and transcription processes.
  • Enzyme Inhibition : It has been suggested that this compound can inhibit key enzymes involved in nucleotide synthesis, thereby reducing the availability of nucleotides necessary for DNA and RNA synthesis.
  • Cell Cycle Arrest : Evidence suggests that it can induce cell cycle arrest at various checkpoints, leading to increased apoptosis in cancer cells.

Study 1: Antimicrobial Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers evaluated the antimicrobial activity of various pyrimidine derivatives, including this compound. The results showed a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, indicating potent antibacterial activity.

Study 2: Anticancer Potential

A recent investigation published in Cancer Letters explored the effects of this compound on human breast cancer cells (MCF-7). The study found that treatment with the compound led to a 50% reduction in cell viability at concentrations as low as 10 µM after 48 hours. Flow cytometry analysis revealed increased rates of apoptosis and cell cycle arrest at the G1 phase.

Properties

Molecular Formula

C7H12N4O

Molecular Weight

168.20 g/mol

IUPAC Name

5,6-diamino-3-propylpyrimidin-4-one

InChI

InChI=1S/C7H12N4O/c1-2-3-11-4-10-6(9)5(8)7(11)12/h4H,2-3,8-9H2,1H3

InChI Key

FWOADZHFEHHNEL-UHFFFAOYSA-N

Canonical SMILES

CCCN1C=NC(=C(C1=O)N)N

Origin of Product

United States

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